Gunagratinib

Description

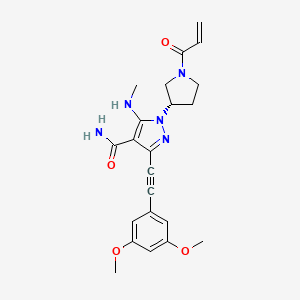

Structure

3D Structure

Properties

CAS No. |

2211082-53-8 |

|---|---|

Molecular Formula |

C22H25N5O4 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1 |

InChI Key |

QFUIJOBJAQBGDH-HNNXBMFYSA-N |

Isomeric SMILES |

CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |

Canonical SMILES |

CNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Gunagratinib: A Technical Guide to its Mechanism of Action on FGFR Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of gunagratinib (ICP-192), a novel, orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound has demonstrated significant potential in the treatment of advanced solid tumors harboring FGFR pathway alterations, particularly in cholangiocarcinoma (CCA).

Core Mechanism of Action

This compound is a small molecule inhibitor that potently and selectively targets the FGFR family of receptor tyrosine kinases.[1][2] Its mechanism is characterized by the irreversible covalent binding to the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][3] This irreversible action distinguishes it from first-generation, reversible FGFR inhibitors and contributes to its efficacy, including activity against acquired resistance mutations.[4]

By covalently binding to the receptor, this compound effectively blocks the phosphorylation and subsequent activation of the intracellular kinase domains.[5] This inhibition prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, differentiation, survival, and angiogenesis.[1][5] The primary pathways attenuated by this compound are:

-

RAS-RAF-MEK-MAPK Pathway: Inhibition of this pathway curtails excessive cell proliferation and differentiation.[5]

-

PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis (programmed cell death) by inhibiting survival signals.[5]

-

JAK-STAT Pathway: Attenuation of this pathway can reduce tumor invasion, metastasis, and immune evasion.[5]

-

PLCγ Pathway: Inhibition of PLCγ signaling plays a role in regulating tumor cell metastasis.[5]

Dysregulation of these pathways through FGFR gene fusions, rearrangements, mutations, or amplifications is a known driver in various cancers. This compound's ability to comprehensively inhibit these signals underscores its therapeutic potential.

Biochemical and Clinical Efficacy

This compound exhibits potent inhibitory activity across the primary FGFR isoforms and has demonstrated promising clinical responses in patients with previously treated, locally advanced, or metastatic cholangiocarcinoma harboring FGFR alterations.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 Value (nM) |

|---|---|

| FGFR1 | 1.4[5][6] |

| FGFR2 | 1.5[5][6] |

| FGFR3 | 2.4[5][6] |

| FGFR4 | 3.5[5][6] |

IC50: The half maximal inhibitory concentration, indicating the potency of the drug.

Table 2: Clinical Efficacy in Cholangiocarcinoma (Phase IIa Study)

| Endpoint | Result |

|---|---|

| Objective Response Rate (ORR) | 52.9%[2] |

| Disease Control Rate (DCR) | 94.1%[2] |

| Median Progression-Free Survival (mPFS) | 6.93 months[2] |

Data from the Phase IIa dose-expansion portion of study NCT03758664 as of the September 5, 2022 cutoff date.[2]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/IIa Trials (>20% incidence)

| Adverse Event | Frequency |

|---|---|

| Hyperphosphatemia | 73.33%[4][7] |

| Hypercalcemia | 33.33%[7] |

| Increased Aspartate Aminotransferase (AST) | 26.67%[7] |

| Diarrhea | 26.67%[7] |

| Increased Alanine Aminotransferase (ALT) | 23.33%[7] |

| Hypertriglyceridemia | 23.33%[7] |

Hyperphosphatemia is a known on-target effect of FGFR inhibition and serves as a pharmacodynamic biomarker.[4] It was reportedly well-managed with oral phosphate binders.[7]

Signaling Pathway Visualizations

The following diagrams illustrate the FGFR signaling pathway and the inhibitory action of this compound.

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

Caption: this compound irreversibly binds to FGFR, blocking downstream signaling.

Experimental Protocols and Methodologies

While specific, detailed laboratory protocols for this compound's development are proprietary, the methodologies employed can be summarized from public clinical trial records and biochemical data.

Biochemical Kinase Assays (General Methodology) To determine the IC50 values of this compound against FGFR isoforms, biochemical assays are performed. These assays typically involve:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by adding ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often measured using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.

-

Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol (NCT03758664 Summary) The primary clinical study evaluating this compound is a Phase I/IIa, first-in-human trial.[7]

-

Study Title: A Study of ICP-192 (this compound) in Patients With Advanced Solid Tumors (NCT03758664).

-

Objectives: To assess the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD), and preliminary anti-tumor activity of this compound.[4][7]

-

Phase I (Dose Escalation):

-

Design: A modified 3+3 design.[7]

-

Population: Patients with advanced solid tumors, with or without FGF/FGFR alterations.[4]

-

Procedure: Patients received escalating daily doses of this compound (starting from 2 mg and increasing to 4, 8, 10, 12, 14, 16 mg, etc.) in 21-day cycles to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4][7]

-

-

Phase IIa (Dose Expansion):

-

Population: Patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements who had progressed after at least one prior line of therapy.[2][8]

-

Procedure: Patients were treated with this compound at the RP2D (e.g., 12 mg or 20 mg once daily).[7][8]

-

Primary Endpoint: Objective Response Rate (ORR) evaluated by RECIST 1.1 criteria.[2][4]

-

Tumor Assessment: Radiological evaluations were performed at baseline and then every 6 weeks.[2]

-

Caption: Simplified workflow for the NCT03758664 Phase I/IIa clinical trial.

Mechanisms of Resistance

As with other targeted therapies, resistance to FGFR inhibitors can develop. Understanding these mechanisms is critical for developing next-generation agents and combination strategies. Resistance can be broadly categorized as:

-

On-Target Resistance: This primarily involves the acquisition of secondary mutations in the FGFR kinase domain that interfere with drug binding.[9][10] Common sites include the "gatekeeper" residue.[10] Preclinical data suggest this compound may overcome resistance mutations that affect first-generation reversible inhibitors.[4]

-

Off-Target (Bypass) Resistance: This occurs when tumor cells activate alternative signaling pathways to circumvent the FGFR blockade.[9][10] Examples include the activation of other receptor tyrosine kinases or downstream signaling molecules like PI3K or RAS.[11]

Conclusion

This compound is a potent, irreversible pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in cancers with aberrant FGFR signaling. Its covalent binding mechanism provides comprehensive and sustained inhibition of key oncogenic pathways. Clinical data, particularly in cholangiocarcinoma, have shown high response rates and a manageable safety profile. This compound represents a promising second-generation therapeutic for patients with FGFR-driven malignancies.[2]

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]

- 8. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 9. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]

- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of Gunagratinib to FGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a potent and selective oral pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant clinical activity in cancers with FGFR pathway alterations. A key feature of its mechanism of action is the formation of an irreversible covalent bond with its target, leading to sustained inhibition of FGFR signaling. This technical guide provides a comprehensive overview of the covalent binding of this compound to FGFR, including its specific binding site, the experimental methodologies used to characterize this interaction, and its implications for drug development.

Introduction to this compound and the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer.[2][3][4]

This compound is a second-generation, irreversible pan-FGFR inhibitor developed by InnoCare Pharma.[5][6][7] It potently inhibits all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) through the formation of a covalent bond, which distinguishes it from first-generation reversible inhibitors.[2][5] This irreversible mechanism of action is designed to provide more complete and durable target inhibition and to overcome acquired resistance mechanisms observed with reversible inhibitors.[5][8]

The Covalent Binding Site of this compound on FGFR

This compound forms a covalent bond with a highly conserved cysteine residue located within the ATP-binding pocket of the FGFR kinase domain. While direct crystallographic or mass spectrometric evidence for this compound's binding site is not yet publicly available in peer-reviewed literature, strong evidence from related covalent FGFR inhibitors and patent literature points to a specific cysteine in the P-loop (glycine-rich loop) of the kinase domain.

Another potent covalent pan-FGFR inhibitor, Futibatinib (TAS-120), which is also in clinical development, has been shown to covalently bind to Cysteine 491 (C491) in the glycine-rich loop of FGFR2.[9] Given that this compound is also a pan-FGFR covalent inhibitor, it is highly probable that it targets the analogous, conserved cysteine residue across the FGFR family. A patent filed by the assignee of this compound's developer also describes a warhead group on an FGFR inhibitor designed to covalently bind to Cys491 of FGFR2.

The formation of this covalent bond is critical for the potent and sustained inhibitory activity of this compound. By permanently occupying the ATP-binding site, this compound effectively blocks the downstream signaling cascade initiated by FGFR activation.

Quantitative Analysis of this compound's Potency

The potency of this compound has been evaluated in various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against all four FGFR isoforms.

| Target | IC50 (nM) |

| FGFR1 | 1.4[10] |

| FGFR2 | 1.5[10] |

| FGFR3 | 2.4[10] |

| FGFR4 | 3.5[10] |

For covalent inhibitors, the IC50 value is dependent on both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). A more comprehensive measure of a covalent inhibitor's efficiency is the second-order rate constant (kinact/Ki). While specific kinact/Ki values for this compound are not yet published, its low nanomolar IC50 values suggest a highly efficient covalent modification of the FGFR target.

Experimental Protocols for Characterizing Covalent Binding

The identification and characterization of the covalent binding of an inhibitor like this compound to its target kinase involve a combination of biochemical, biophysical, and cellular assays.

Mass Spectrometry for Adduct Confirmation and Site Identification

Mass spectrometry (MS) is a cornerstone technique for confirming covalent bond formation and identifying the specific amino acid residue involved.

Experimental Workflow:

Figure 1: Workflow for identifying the covalent binding site of this compound using mass spectrometry.

Protocol:

-

Intact Protein Analysis: The FGFR kinase domain is incubated with this compound. The resulting mixture is then analyzed by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

-

Peptide Mapping: To identify the specific binding site, the this compound-FGFR adduct is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]

-

Data Analysis: The MS/MS spectra are searched against the known sequence of the FGFR protein. The identification of a peptide with a mass modification equal to that of this compound allows for the precise localization of the covalent binding to a specific amino acid residue (e.g., Cysteine 491).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a covalent inhibitor binds to its target protein.

Experimental Workflow:

Figure 2: Workflow for determining the co-crystal structure of this compound bound to FGFR.

Protocol:

-

Protein Expression and Purification: The kinase domain of the target FGFR is expressed and purified to high homogeneity.

-

Co-crystallization: The purified FGFR protein is incubated with this compound to allow for covalent bond formation and then subjected to crystallization screening.

-

Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected. These data are then used to solve the three-dimensional structure of the FGFR-Gunagratinib complex. The resulting electron density map will unambiguously show the covalent linkage between the inhibitor and the specific cysteine residue.

FGFR Signaling Pathway and Mechanism of Inhibition

This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by FGFR.

Figure 3: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Upon binding of FGF ligands, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] These pathways promote cell proliferation, survival, and angiogenesis. This compound, by covalently binding to the ATP pocket of FGFR, prevents ATP from binding and thus blocks the initial autophosphorylation event, effectively shutting down these downstream oncogenic signals.

Overcoming Resistance with Covalent Inhibition

A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. In the context of FGFR inhibitors, resistance can arise from on-target mutations within the kinase domain. Preclinical data have shown that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors.[5][8] The irreversible nature of this compound's binding may make it less susceptible to certain resistance mutations that affect the binding affinity of reversible inhibitors.

Conclusion

This compound is a promising pan-FGFR inhibitor that leverages a covalent mechanism of action to achieve potent and sustained inhibition of its target. The covalent bond is likely formed with a conserved cysteine residue (analogous to Cys491 in FGFR2) within the ATP-binding pocket. This irreversible binding translates into strong preclinical and clinical activity in FGFR-driven cancers. The continued investigation of this compound's interactions with FGFR, through techniques like mass spectrometry and X-ray crystallography, will further refine our understanding of its mechanism and guide the development of next-generation covalent inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Crystal Structure of Gunagratinib Bound to FGFR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-FGFR inhibitor that has shown significant promise in clinical trials for the treatment of solid tumors harboring FGFR pathway alterations, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] This technical guide provides a comprehensive overview of the structural basis for this compound's inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2). While the specific co-crystal structure of this compound bound to FGFR2 is not publicly available, this document synthesizes available data to propose a binding model and details the methodologies required for such a structural determination.

Introduction to FGFR2 as a Therapeutic Target

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and angiogenesis.[3][4][5] The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[6] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal rearrangements, is a known driver in a variety of cancers.[7][3] This makes FGFRs, and specifically FGFR2, compelling targets for cancer therapy.

The FGFR2 protein is composed of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain.[3][8] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and subsequent autophosphorylation of the kinase domain, activating downstream signaling cascades.[3][8][9][10]

This compound: A Covalent Pan-FGFR Inhibitor

This compound is a second-generation pan-FGFR inhibitor that demonstrates irreversible binding to its targets.[2][7] This covalent interaction offers the potential for a more durable and potent inhibition of FGFR signaling compared to reversible inhibitors. Preclinical data suggest that this compound can overcome acquired resistance to first-generation reversible FGFR inhibitors.[11]

Mechanism of Action

This compound inhibits the activity of FGFR1, 2, 3, and 4 by forming a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain.[2][7] This irreversible binding prevents the receptor from hydrolyzing ATP, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against the FGFR family of kinases.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

| Data sourced from Selleck Chemicals.[12] |

Proposed Binding Model of this compound with FGFR2

In the absence of a published co-crystal structure, a putative binding model can be inferred from the known structure of the FGFR2 kinase domain and the chemical structure of this compound. The covalent binding likely occurs with a non-catalytic cysteine residue located in a specific region of the ATP-binding site, a common mechanism for irreversible kinase inhibitors.

FGFR2 Signaling Pathway

The binding of FGF ligands to FGFR2 initiates a cascade of intracellular signaling events. The activated receptor phosphorylates downstream targets, leading to the activation of major signaling pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[3][9]

Caption: Simplified FGFR2 signaling pathway leading to gene transcription.

Experimental Protocols for Structural Determination

The determination of the co-crystal structure of this compound bound to the FGFR2 kinase domain would involve several key experimental stages.

Experimental Workflow

The general workflow for protein-ligand co-crystallization and structure determination is outlined below.

Caption: Workflow for determining the crystal structure of this compound-FGFR2.

Protein Expression and Purification

The intracellular kinase domain of human FGFR2 would be expressed, typically in an E. coli or insect cell expression system. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.

Co-crystallization

Purified FGFR2 kinase domain would be incubated with a molar excess of this compound to ensure complete covalent modification. The complex would then be concentrated and used for crystallization screening. High-throughput screening of various crystallization conditions (e.g., pH, precipitant, temperature) would be performed using techniques like vapor diffusion (hanging or sitting drop) or microbatch methods.[13][14]

X-ray Diffraction and Structure Determination

Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction using a synchrotron or in-house X-ray source.[15][16][17] The resulting diffraction pattern is used to determine the electron density map of the complex. The structure is then built into this map and refined to yield a high-resolution atomic model of this compound bound to the FGFR2 kinase domain.

Conclusion

This compound is a promising irreversible pan-FGFR inhibitor with significant clinical activity. While the precise three-dimensional structure of the this compound-FGFR2 complex remains to be publicly disclosed, this guide provides a framework for understanding its mechanism of action and the experimental approaches required for its structural elucidation. The determination of this co-crystal structure would provide invaluable insights for the rational design of next-generation FGFR inhibitors with improved potency and selectivity.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 5. FGFR2 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Reactome | Signaling by FGFR2 [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based drug-development study against fibroblast growth factor receptor 2: molecular docking and Molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. selleckchem.com [selleckchem.com]

- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Protein Crystallization for X-ray Crystallography [app.jove.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Protein crystallography, X-ray data collection, and refinement [bio-protocol.org]

The Pharmacodynamics of Gunagratinib: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a novel, orally active, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1] Developed by InnoCare Pharma, it potently and selectively inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. This mechanism of action allows this compound to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[2][3][4][5] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in a variety of solid tumors. This compound has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced solid tumors harboring FGFR pathway alterations, most notably in cholangiocarcinoma.[6][7][8][9][10] This technical guide provides a comprehensive overview of the publicly available pharmacodynamic data for this compound, with a focus on its activity in cancer cell lines, and includes detailed experimental protocols relevant to its preclinical characterization.

Biochemical Activity

This compound has been shown to be a potent inhibitor of the enzymatic activity of FGFR isoforms 1, 2, 3, and 4 in biochemical assays. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

| Target | IC50 (nM) | Source |

| FGFR1 | 1.4 | [11][12][13] |

| FGFR2 | 1.5 | [11][12][13] |

| FGFR3 | 2.4 | [11][12][13] |

| FGFR4 | 3.5 | [11][12][13] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the phosphorylation of FGFRs. This prevents the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Activity in Cancer Cell Lines

While specific data on the anti-proliferative activity of this compound in a broad panel of cancer cell lines is not extensively published, its mechanism of action suggests potent inhibition of growth in cell lines with activating FGFR alterations. Based on its biochemical potency, it is expected that this compound would exhibit low nanomolar IC50 values in cancer cell lines harboring FGFR fusions (e.g., in cholangiocarcinoma and bladder cancer), activating mutations (e.g., in urothelial carcinoma), or gene amplifications (e.g., in breast and lung cancer).

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the pharmacodynamics of FGFR inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

Methodology:

-

Reagent Preparation:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are diluted in kinase assay buffer.

-

This compound is serially diluted in DMSO to create a range of concentrations.

-

A solution containing a specific substrate peptide for FGFR and ATP at its Km concentration is prepared.

-

-

Incubation: The purified FGFR enzyme is pre-incubated with the various concentrations of this compound in a microplate for a defined period (e.g., 15-60 minutes) to allow for covalent bond formation.

-

Reaction Initiation: The kinase reaction is initiated by adding the ATP and substrate peptide mixture to each well. The reaction is allowed to proceed at room temperature or 37°C for a specified time (e.g., 1-3 hours).

-

Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent such as EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based assays (e.g., LanthaScreen™) that detect the phosphorylated product.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. ascopubs.org [ascopubs.org]

- 4. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor this compound at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]

- 7. oncnursingnews.com [oncnursingnews.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]

- 10. businesswire.com [businesswire.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Probing the Potency of Gunagratinib: A Technical Guide to In Vitro FGFR Kinase Inhibition Assays

For Immediate Release

BEIJING – This technical guide provides an in-depth overview of the methodologies used to characterize the inhibitory activity of Gunagratinib, a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, in an in vitro setting. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation for assessing the interaction of this compound with its target kinases.

This compound (ICP-192) is a novel therapeutic agent that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1] Its mechanism of action involves the covalent modification of a conserved cysteine residue in the P-loop of FGFRs, leading to the irreversible inhibition of their kinase activity.[2] This guide will delve into the specifics of quantifying this inhibition.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound against the four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) is a critical determinant of its therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against the FGFR family.

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

Data sourced from Selleck Chemicals.[3]

The FGFR Signaling Cascade: A Target for Inhibition

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[4] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in a variety of cancers. This compound exerts its therapeutic effect by blocking the downstream signaling cascades initiated by FGFR activation.

Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins such as FRS2 (FGFR Substrate 2). This initiates a cascade of intracellular signaling events through major pathways including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[4][5][6] The diagram below illustrates the core components of the FGFR signaling network targeted by this compound.

Caption: Simplified FGFR signaling pathway illustrating key downstream effectors and the inhibitory action of this compound.

Experimental Protocols for In Vitro Kinase Assays

A variety of in vitro kinase assay formats can be employed to determine the IC50 of this compound against FGFR kinases. These assays typically involve a purified recombinant FGFR kinase domain, a suitable substrate, and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation. Below are detailed protocols for two commonly used assay platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a bioluminescence-based assay.

TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)

This assay format relies on the principle of TR-FRET between a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket.[7][8][9][10][11] Inhibition of the kinase by this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

-

Biotinylated poly-GT or other suitable substrate

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore

-

384-well assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.

-

Incubate for a further period to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Bioluminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][13][14][15][16][17] The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

-

Suitable substrate (e.g., a peptide substrate)

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well white plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound like this compound against a target kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. promega.co.uk [promega.co.uk]

- 13. promega.com [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 16. ulab360.com [ulab360.com]

- 17. promega.com [promega.com]

Investigating Gunagratinib's Pan-FGFR Inhibitory Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a key oncogenic driver in a variety of solid tumors. Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-FGFR inhibitor designed to target tumors with FGFR pathway alterations.[1][2] This technical guide provides an in-depth overview of this compound's inhibitory profile, detailing its mechanism of action, biochemical potency, and the experimental methodologies used for its characterization.

Introduction: The FGFR Signaling Axis in Oncology

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cellular processes such as proliferation, differentiation, migration, and survival.[1][3] Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event triggers the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[4]

Genetic alterations, such as gene fusions, amplifications, or activating mutations in FGFRs, can lead to constitutive, ligand-independent signaling. This dysregulation is a known oncogenic driver in various malignancies, including cholangiocarcinoma (CCA), urothelial carcinoma, and gastric cancer, making FGFRs a compelling therapeutic target.[4][5][6]

This compound is a second-generation inhibitor that covalently binds to its target, offering the potential to overcome acquired resistance seen with first-generation, reversible FGFR inhibitors.[7][8]

Mechanism of Action and Inhibitory Profile

This compound is an irreversible pan-FGFR inhibitor that potently and selectively inhibits FGFR activities by forming a covalent bond with a cysteine residue within the kinase domain.[2][9] This irreversible binding mode provides durable target inhibition.[7]

Biochemical Potency

The inhibitory activity of this compound against the four FGFR isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent, low-nanomolar inhibition across the family.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

| Data sourced from Selleck Chemicals.[10] |

This data confirms this compound's "pan-FGFR" profile, indicating its ability to potently inhibit all four family members at clinically relevant concentrations.

Preclinical and Clinical Activity

Preclinical studies have shown that this compound effectively inhibits the growth of tumor xenografts derived from cancer cell lines with aberrant FGFR signaling.[11] In a phase I/IIa clinical study (NCT03758664), this compound was evaluated in patients with advanced solid tumors harboring FGF/FGFR alterations. The study demonstrated promising antitumor activity, with an overall response rate (ORR) of 33.3% and a disease control rate (DCR) of 91.7% among 12 patients with such alterations.[7][12][13] A subsequent phase IIa dose-expansion study in patients with previously treated cholangiocarcinoma harboring FGFR2 fusions or rearrangements showed an ORR of 52.9% and a DCR of 94.1%.[14] Hyperphosphatemia, a class effect of FGFR inhibition, was observed and served as a pharmacodynamic biomarker of target engagement.[8][12]

Key Experimental Protocols

Characterizing the activity of a kinase inhibitor like this compound involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against each FGFR isoform.

Methodology (Example using a Luminescence-Based Assay like ADP-Glo™):

-

Reagents and Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Kinase-specific peptide substrate (e.g., Poly(E,Y)4:1).

-

ATP (Adenosine triphosphate).

-

This compound (serially diluted in DMSO).

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]

-

Add 2 µL of a solution containing the specific FGFR enzyme and the peptide substrate to each well.[16]

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[15]

-

Stop the reaction and measure the amount of ADP produced. With the ADP-Glo™ system, this involves:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based FGFR Autophosphorylation Assay

This assay measures the inhibitor's ability to block receptor activation within a cellular context.

Objective: To confirm this compound's inhibition of FGFR signaling in intact cells.

Methodology (Example using Western Blot):

-

Cell Culture:

-

Use a cancer cell line with known FGFR amplification or fusion, leading to constitutive receptor phosphorylation (e.g., KATO III gastric cancer cells for FGFR2).[17]

-

Culture cells to ~80% confluency.

-

-

Procedure:

-

Starve cells of growth factors (e.g., overnight in serum-free media) to reduce basal signaling.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR).

-

Following incubation with a secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total FGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the reduction in p-FGFR levels relative to total FGFR at each drug concentration.

-

In Vivo Tumor Xenograft Model

This assay evaluates the antitumor efficacy of the inhibitor in a living organism.

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Methodology:

-

Model System:

-

Use immunodeficient mice (e.g., Nude or SCID).

-

Establish tumors by subcutaneously injecting a human cancer cell line with a known FGFR alteration.[18]

-

-

Procedure:

-

Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

-

Administer this compound orally once daily to the treatment group. The control group receives a vehicle solution.[18]

-

Measure tumor volume (e.g., using calipers) and mouse body weight two to three times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.[19]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR or immunohistochemistry for proliferation markers like Ki-67).[18]

-

Compare the tumor growth curves between the treated and vehicle groups to determine the antitumor efficacy.

-

Visualizing Pathways and Processes

FGFR Signaling Pathway and Inhibition

Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A tiered workflow for characterizing the efficacy of an FGFR inhibitor.

This compound's Pan-FGFR Covalent Inhibition

Caption: this compound's potent, irreversible inhibition across all four FGFR isoforms.

Conclusion

This compound is a highly potent, irreversible pan-FGFR inhibitor with a well-defined mechanism of action.[2] Its low-nanomolar efficacy against all four FGFR isoforms, confirmed through robust biochemical and cellular assays, translates into significant antitumor activity in preclinical models and promising clinical responses in patients with FGFR-driven malignancies.[7][10][14] The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted kinase inhibitors in oncology.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase 1 Results of this compound in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]

- 8. targetedonc.com [targetedonc.com]

- 9. ascopubs.org [ascopubs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. oncnursingnews.com [oncnursingnews.com]

- 14. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 15. promega.com [promega.com]

- 16. promega.co.uk [promega.co.uk]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

Gunagratinib: A Technical Overview of its Role in the Inhibition of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of gunagratinib (ICP-192), a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, with a specific focus on its mechanism of action in the context of inhibiting tumor angiogenesis. By targeting the FGF/FGFR signaling axis, a critical pathway in the formation of new blood vessels, this compound presents a significant therapeutic strategy for various solid tumors. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the standard experimental protocols used to evaluate its anti-angiogenic potential.

Mechanism of Action: Targeting the FGF/FGFR Signaling Pathway

This compound is an orally active, small-molecule inhibitor that covalently binds to and irreversibly inhibits the activity of all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] The FGF/FGFR signaling pathway is a crucial regulator of a wide range of cellular processes, including proliferation, differentiation, survival, migration, and, critically for oncology, angiogenesis.[4][5]

The activation of this pathway begins when a Fibroblast Growth Factor (FGF) ligand binds to its corresponding FGFR on the cell surface, an interaction stabilized by heparan sulfate proteoglycans. This binding event induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates several major downstream signaling pathways:[4]

-

RAS-RAF-MEK-MAPK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

-

JAK-STAT Pathway: Plays a role in cell survival and inflammation.

-

PLCγ Pathway: Involved in cell motility and calcium signaling.

Dysregulation of the FGF/FGFR pathway through gene amplification, fusions, or activating mutations is a known driver of oncogenesis and tumor progression in numerous cancers.[6] By potently inhibiting FGFRs, this compound effectively blocks these downstream signaling cascades, thereby impeding tumor cell proliferation and survival. Crucially, this inhibition also disrupts the pro-angiogenic signals that tumor cells send to surrounding endothelial cells, leading to a reduction in tumor neovascularization.

Figure 1: this compound's inhibition of the FGFR signaling pathway.

Quantitative Data on this compound

The efficacy of this compound has been quantified through both in vitro enzymatic assays and clinical trials. This section summarizes the key data points that underscore its potency and clinical activity.

In Vitro Potency

This compound demonstrates potent inhibitory activity against the kinase domains of all four FGFR family members at nanomolar concentrations.

| Target | IC50 (nM) |

| FGFR1 | 1.4[1][4] |

| FGFR2 | 1.5[1][4] |

| FGFR3 | 2.4[1][4] |

| FGFR4 | 3.5[1][4] |

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound.

Clinical Efficacy in FGFR-Aberrant Tumors

Clinical trials have demonstrated significant anti-tumor activity for this compound in patients with advanced solid tumors harboring FGF/FGFR gene alterations. While this efficacy reflects a combination of anti-proliferative and anti-angiogenic effects, the strong clinical outcomes support the potent activity of the drug.

| Clinical Study (Tumor Type) | Key Efficacy Metric | Result |

| Phase IIa (Cholangiocarcinoma with FGFR2 fusions) | Objective Response Rate (ORR) | 52.9% (9 of 17 patients)[6][7] |

| Disease Control Rate (DCR) | 94.1% (16 of 17 patients)[6][7] | |

| Median Progression-Free Survival (mPFS) | 6.93 months[6][7] | |

| Phase I/IIa (Multiple Tumors with FGF/FGFR aberrations) | Objective Response Rate (ORR) | 33.3% (4 of 12 patients)[8][9] |

| Disease Control Rate (DCR) | 91.7% (11 of 12 patients)[8][9] | |

| Phase I/IIa (Head and Neck Cancer with FGF/FGFR aberrations) | Objective Response Rate (ORR) | 33.3%[10] |

Table 2: Summary of Clinical Efficacy Data for this compound.

Experimental Protocols for Assessing Anti-Angiogenic Activity

Evaluating the anti-angiogenic potential of a compound like this compound involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay is a cornerstone for assessing a compound's ability to inhibit the morphological differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[11][12]

Methodology:

-

Preparation of Matrix: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel®) and allowed to polymerize at 37°C for at least 30 minutes.[13]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested, resuspended in appropriate media, and seeded onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.

-

Treatment: The cells are treated with varying concentrations of this compound or a vehicle control. Pro-angiogenic factors like VEGF or FGF may be added to stimulate tube formation.

-

Incubation: The plate is incubated at 37°C with 5% CO₂ for 6 to 18 hours.[13]

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a phase-contrast microscope. The degree of angiogenesis is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[12][14]

Figure 2: Experimental workflow for the HUVEC tube formation assay.

In Vivo Tumor Xenograft Model

To assess the impact of this compound on tumor growth and, by extension, tumor angiogenesis in a living system, a tumor xenograft model is employed. This involves implanting human tumor cells into immunocompromised mice.

Methodology:

-

Cell Culture and Implantation: Human cancer cells with known FGFR alterations are cultured in vitro. A specific number of cells (e.g., 1-5 x 10⁶) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Cohort Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., 20 mg/kg, once daily). The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be processed for histological analysis (e.g., CD31 staining for microvessel density) to directly assess angiogenesis. The primary endpoint is Tumor Growth Inhibition (TGI).

Figure 3: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a highly selective, irreversible pan-FGFR inhibitor that effectively blocks a key signaling pathway implicated in both tumor cell proliferation and angiogenesis. Its potent in vitro activity at nanomolar concentrations and significant clinical efficacy in patients with FGFR-aberrant solid tumors underscore its therapeutic potential. The primary mechanism for its anti-angiogenic effects lies in the direct inhibition of FGFR signaling, which is essential for the formation of new blood vessels that supply tumors with necessary nutrients and oxygen. Standardized preclinical assays, such as the HUVEC tube formation assay and in vivo xenograft models, are critical for fully elucidating and quantifying the anti-angiogenic contribution to its overall anti-tumor activity. As a second-generation FGFR inhibitor, this compound represents a promising and well-tolerated therapeutic agent for cancers driven by FGF/FGFR pathway abnormalities.[3][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Use of this compound in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. businesswire.com [businesswire.com]

- 8. oncnursingnews.com [oncnursingnews.com]

- 9. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis [jove.com]

- 14. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

Molecular Modeling of Gunagratinib-FGFR Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated promising anti-tumor activity in clinical trials.[1][2] As an irreversible inhibitor, this compound forms a covalent bond with its target, leading to sustained inhibition of FGFR signaling.[1][3] This technical guide provides an in-depth overview of the molecular modeling of the this compound-FGFR interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological and experimental workflows. Understanding the molecular basis of this interaction is crucial for the rational design of next-generation FGFR inhibitors and for optimizing the clinical application of this compound.

Introduction to this compound and the FGFR Signaling Pathway

This compound is a small molecule inhibitor designed to target all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[4] The FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[5][6] Aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known driver in various cancers.[7] this compound's irreversible mechanism of action offers the potential for durable target inhibition and may overcome resistance mechanisms observed with reversible inhibitors.[1]

The FGFR Signaling Cascade

The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to changes in gene expression and cellular responses.[5][6][8]

Quantitative Analysis of this compound-FGFR Interaction

The potency of this compound against the FGFR family has been characterized through various preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-FGFR activity.

| Target | IC50 (nM) | Reference |

| FGFR1 | 1.4 | [4] |

| FGFR2 | 1.5 | [4] |

| FGFR3 | 2.4 | [4] |

| FGFR4 | 3.5 | [4] |

Clinical trials have further validated the anti-tumor efficacy of this compound in patients with FGFR-altered solid tumors.

| Clinical Trial Phase | Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |

| Phase I/IIa | Advanced Solid Tumors with FGF/FGFR aberrations | 33.3% | 91.7% | Not Reported | [1][2] |

| Phase IIa Dose-Expansion | Previously treated locally advanced or metastatic cholangiocarcinoma with FGFR pathway alterations | 52.9% | 94.1% | 6.93 months | [7] |

Molecular Modeling of the Covalent Interaction

While specific molecular docking and dynamics simulation studies for this compound are not yet publicly available, its mechanism as an irreversible inhibitor strongly suggests covalent bond formation with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain. Other irreversible pan-FGFR inhibitors are known to target a conserved cysteine in the P-loop. Based on this, a hypothetical binding mode for this compound can be proposed.

The acrylamide warhead of this compound is positioned to undergo a Michael addition reaction with the thiol group of a key cysteine residue, forming a stable covalent bond. The rest of the molecule likely engages in non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the hinge region and other parts of the active site, contributing to its high affinity and selectivity.

Experimental Protocols

The characterization of this compound's interaction with FGFR involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

FGFR Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody and GFP-substrate)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add the FGFR kinase and the peptide substrate.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate in the dark to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines with known FGFR alterations.

Materials:

-

Cancer cell line with FGFR amplification, fusion, or mutation (e.g., SNU-16, KMS-11)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[9]

Conclusion

This compound is a promising pan-FGFR inhibitor with a covalent mechanism of action that has demonstrated significant clinical activity. While detailed molecular modeling studies of the this compound-FGFR interaction are not yet in the public domain, a hypothetical model based on its irreversible nature and the structure of the FGFR kinase domain provides a framework for understanding its binding mode. The experimental protocols outlined in this guide are fundamental for the continued evaluation and development of this compound and other novel FGFR inhibitors. Further research into the precise molecular interactions will be invaluable for optimizing inhibitor design and overcoming potential resistance mechanisms.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. ascopubs.org [ascopubs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell viability assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Gunagratinib in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (also known as ICP-192) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It functions as an irreversible covalent inhibitor, which may allow it to overcome acquired resistance to first-generation reversible FGFR inhibitors.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models of human cancers harboring FGFR gene aberrations, including lung, gastric, urothelial, and liver cancer.[5] These application notes provide a detailed protocol for utilizing this compound in in vivo mouse xenograft models based on available preclinical data.

Mechanism of Action: FGFR Signaling Inhibition

This compound exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, can drive tumor cell proliferation, survival, and angiogenesis. This compound covalently binds to the FGFRs, blocking the downstream signaling cascades.

Caption: this compound inhibits the FGFR signaling pathway.

Experimental Protocols

This section outlines a general protocol for evaluating the efficacy of this compound in a cell line-derived xenograft (CDX) model. This protocol is based on preclinical data for this compound and common practices for similar anti-cancer agents.[5][6][7]

Materials

-

Cell Lines:

-

NCI-H1581 (non-small cell lung cancer, FGFR1 amplification)

-

SNU-16 (gastric cancer, FGFR2 amplification)

-

RT112 (urothelial cancer)

-

Hep3B (hepatocellular carcinoma)

-

-

Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

-

This compound (ICP-192): To be formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

-

Vehicle Control: 0.5% methylcellulose.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Matrigel (optional, for co-injection with cells).

-

Calipers for tumor measurement.

Experimental Workflow

Caption: Experimental workflow for a this compound xenograft study.

Detailed Methodology

-

Cell Culture and Preparation:

-

Culture the selected cancer cell line according to standard protocols.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a suitable medium, with or without Matrigel, at a concentration of 1 x 107 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 0.3, 1, 3, 10 mg/kg).[5]

-

Administer the vehicle control to the control group following the same schedule.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and mouse body weight at least twice a week.

-

The study endpoint can be a predetermined tumor volume, a specific study duration, or signs of toxicity (e.g., significant body weight loss).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Presentation

The following tables summarize the preclinical efficacy of this compound in various cell line-derived xenograft models.[5]

Table 1: this compound Efficacy in NCI-H1581 Lung Cancer Xenograft Model

| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 20 (approx.) |

| Vehicle Control | - | ~2000 |

| This compound | 0.3 mg/kg | ~1000 |

| This compound | 1 mg/kg | ~500 |

| This compound | 3 mg/kg | <500 |

Table 2: this compound Efficacy in SNU-16 Gastric Cancer Xenograft Model

| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 30 (approx.) |

| Vehicle Control | - | ~800 |

| This compound | 0.3 mg/kg | ~400 |

| This compound | 1 mg/kg | ~200 |

| This compound | 3 mg/kg | <200 |

| This compound | 10 mg/kg | <200 |

Table 3: this compound Efficacy in RT112 Urothelial Cancer Xenograft Model

| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 25 (approx.) |

| Vehicle Control | - | ~1500 |

| This compound | 0.3 mg/kg | ~1000 |

| This compound | 1 mg/kg | ~500 |

| This compound | 3 mg/kg | <500 |

Table 4: this compound Efficacy in Hep3B Liver Cancer Xenograft Model

| Treatment Group | Dosing (p.o., BID) | Mean Tumor Volume (mm³) at Day 20 (approx.) |

| Vehicle Control | - | ~1500 |

| This compound | 10 mg/kg | <500 (tumor regression observed) |

Safety and Tolerability

In preclinical xenograft models, this compound demonstrated a favorable safety profile. The maximum tolerated dose (MTD) was shown to be substantially higher than the effective doses.[5] Continuous 14-day administration to rats also showed no apparent toxicity.[5] In clinical trials, the most common treatment-related adverse events included hyperphosphatemia, which is a known on-target effect of FGFR inhibition.[2][3]

Conclusion

This compound has shown significant anti-tumor activity in preclinical mouse xenograft models across a range of cancer types with FGFR alterations. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this promising pan-FGFR inhibitor.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. ascopubs.org [ascopubs.org]

- 3. targetedonc.com [targetedonc.com]

- 4. This compound (ICP-192) / InnoCare [delta.larvol.com]

- 5. www1.hkexnews.hk [www1.hkexnews.hk]

- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Gunagratinib Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for cancer therapy. This compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of downstream signaling pathways and subsequent anti-tumor effects.[1] Preclinical and clinical studies have demonstrated its efficacy in solid tumors with FGFR alterations, particularly in cholangiocarcinoma.[4][5]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical research setting. The described assays are designed to assess the inhibitor's impact on cell viability, proliferation, survival, migration, and its ability to engage and inhibit the FGFR signaling pathway.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, differentiation, and migration.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize representative data for the in vitro efficacy of this compound and other pan-FGFR inhibitors in cancer cell lines harboring FGFR alterations.

Table 1: Anti-proliferative Activity of this compound and Other Pan-FGFR Inhibitors in Cancer Cell Lines with FGFR Aberrations.

| Cell Line | Cancer Type | FGFR Alteration | This compound (ICP-192) IC₅₀ (nM) | Other Pan-FGFR Inhibitor IC₅₀ (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 1.0 | 2.6 (PRN1371)[6] |

| NCI-H716 | Colorectal Cancer | FGFR2 Fusion | < 5.0 | 2.0 (PRN1371)[6] |

| RT112 | Bladder Cancer | FGFR3 Fusion | < 5.0 | 4.1 (PRN1371)[6] |

| KG-1 | Leukemia | FGFR1 Fusion | < 1.0 | Not Reported |

| UMUC-14 | Bladder Cancer | FGFR3 Mutation | < 25.0 | Not Reported |

| Hep3B | Hepatocellular Carcinoma | FGF19/FGFR4 Amplification | < 5.0 | Not Reported |

IC₅₀ values are representative and may vary depending on experimental conditions.

Table 2: Induction of Apoptosis by a Pan-FGFR Inhibitor in an FRS2-Amplified Liposarcoma Cell Line.

| Treatment | Duration (h) | % Apoptotic Cells (Annexin V Positive) |

| Vehicle Control | 96 | 5% |

| Pan-FGFR Inhibitor (100 nM) | 96 | 25% |

Data is representative of the effects of potent pan-FGFR inhibitors on apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines with known FGFR alterations (e.g., SNU-16, RT112)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (ICP-192)